N-Desisopropylpropranolol
N-Desisopropylpropranolol
N-Desisopropylpropranolol is one of the active metabolites of propranolol, a widely prescribed β-adrenergic blocking drug for treating arrhythmias, thyrotoxicosis, angina pectoris, and hypertension.
N-Desisopropylpropranolol belongs to the class of organic compounds known as naphthalenes. Naphthalenes are compounds containing a naphthalene moiety, which consists of two fused benzene rings. N-Desisopropylpropranolol is considered to be a practically insoluble (in water) and relatively neutral molecule. N-Desisopropylpropranolol has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, N-desisopropylpropranolol is primarily located in the cytoplasm.
N-Desisopropylpropranolol belongs to the class of organic compounds known as naphthalenes. Naphthalenes are compounds containing a naphthalene moiety, which consists of two fused benzene rings. N-Desisopropylpropranolol is considered to be a practically insoluble (in water) and relatively neutral molecule. N-Desisopropylpropranolol has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, N-desisopropylpropranolol is primarily located in the cytoplasm.
Brand Name:
Vulcanchem
CAS No.:
20862-11-7
VCID:
VC21316238
InChI:
InChI=1S/C13H15NO2/c14-8-11(15)9-16-13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,15H,8-9,14H2
SMILES:
C1=CC=C2C(=C1)C=CC=C2OCC(CN)O
Molecular Formula:
C13H15NO2
Molecular Weight:
217.26 g/mol
N-Desisopropylpropranolol
CAS No.: 20862-11-7
Cat. No.: VC21316238
Molecular Formula: C13H15NO2
Molecular Weight: 217.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | N-Desisopropylpropranolol is one of the active metabolites of propranolol, a widely prescribed β-adrenergic blocking drug for treating arrhythmias, thyrotoxicosis, angina pectoris, and hypertension. N-Desisopropylpropranolol belongs to the class of organic compounds known as naphthalenes. Naphthalenes are compounds containing a naphthalene moiety, which consists of two fused benzene rings. N-Desisopropylpropranolol is considered to be a practically insoluble (in water) and relatively neutral molecule. N-Desisopropylpropranolol has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, N-desisopropylpropranolol is primarily located in the cytoplasm. |
|---|---|
| CAS No. | 20862-11-7 |
| Molecular Formula | C13H15NO2 |
| Molecular Weight | 217.26 g/mol |
| IUPAC Name | 1-amino-3-naphthalen-1-yloxypropan-2-ol |
| Standard InChI | InChI=1S/C13H15NO2/c14-8-11(15)9-16-13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,15H,8-9,14H2 |
| Standard InChI Key | ZFMCITCRZXLMDJ-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=CC=C2OCC(CN)O |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2OCC(CN)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator